3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
The compound “3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a triazolopyridazine ring, a piperazine ring, and a chromen-2-one structure. These components are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazolopyridazine, piperazine, and chromen-2-one groups . These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility, melting point, and boiling point would depend on the specific arrangement of its functional groups .Scientific Research Applications
Anticancer and Antiviral Applications
- Androgen Receptor Downregulator for Prostate Cancer : AZD3514, derived from modifications to the triazolopyridazine moiety, has been investigated as a potential treatment for castrate-resistant prostate cancer (Bradbury et al., 2013).
- Antiviral Activity Against Hepatitis-A Virus : Certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus, suggesting potential therapeutic applications in antiviral treatments (Shamroukh & Ali, 2008).
- Potential Antitubercular and Anticancer Agents : Some derivatives of 3-(3-mercaptoalkyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazin-6-yl) chromen-2-one have been screened for their antitubercular, antiviral, and anticancer activities, highlighting their potential as therapeutic agents (Kumar & Rao, 2008).
Antimicrobial Activity
- Antimicrobial Activity in Various Derivatives : Several studies have reported the synthesis and antimicrobial activity of chromen-2-one and triazolopyridazine derivatives. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ali & Ibrahim, 2010); (Patel et al., 2012).
Diabetes Treatment
- Anti-Diabetic Drug Development : Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. Their ability to inhibit Dipeptidyl peptidase-4 and insulinotropic activities in cells suggests their applicability in diabetes treatment (Bindu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c26-18(14-11-13-3-1-2-4-15(13)28-19(14)27)24-9-7-23(8-10-24)17-6-5-16-21-20-12-25(16)22-17/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPDGOMXZSCPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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